

Application Notes and Protocols for In Vivo Dissolution of ARI-3099

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Compound of Interest

Compound Name: ARI-3099
Cat. No.: B15602733

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

ARI-3099 is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease with significant roles in the tumor microenvironment, fibrosis, and inflammation.[1][2] For researchers investigating the therapeutic potential of **ARI-3099** in preclinical in vivo models, achieving a stable and homogenous solution is critical for accurate and reproducible results. This document provides detailed protocols for the dissolution of **ARI-3099** for in vivo studies, based on established methodologies.

Chemical Properties of ARI-3099:

A summary of the key chemical properties of **ARI-3099** is presented in the table below.

Property	Value
Molecular Formula	C13H18BN3O4
Molecular Weight	291.11 g/mol [1]
CAS Number	1432499-49-4[1]
Appearance	White to off-white solid[1]
In Vitro Solubility (DMSO)	100 mg/mL (343.51 mM)[1]

Experimental Protocols for In Vivo Dissolution

Three distinct protocols are provided to achieve a clear solution of **ARI-3099** at a concentration of ≥ 2.5 mg/mL. The choice of protocol may depend on the specific requirements of the animal model and the intended route of administration.

Important Precaution: If precipitation or phase separation is observed during preparation, gentle heating and/or sonication can be utilized to aid dissolution.[\[1\]](#)

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This protocol utilizes a combination of co-solvents and a surfactant to achieve a clear solution suitable for many in vivo applications.

Materials:

- **ARI-3099** powder
- Dimethyl sulfoxide (DMSO), newly opened
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% sodium chloride in sterile water)

Procedure:

- Prepare a 25 mg/mL stock solution of **ARI-3099** in DMSO. This may require ultrasonication to fully dissolve.[\[1\]](#)
- In a sterile container, add 10% of the final desired volume of the **ARI-3099** DMSO stock solution.
- Add 40% of the final desired volume of PEG300 and mix thoroughly.
- Add 5% of the final desired volume of Tween-80 and mix until the solution is homogenous.

- Add 45% of the final desired volume of saline and mix thoroughly to obtain a clear solution.
[\[1\]](#)

Example for preparing 1 mL of working solution:

- Add 100 μ L of the 25 mg/mL **ARI-3099** DMSO stock solution to a sterile tube.
- Add 400 μ L of PEG300 and vortex to mix.
- Add 50 μ L of Tween-80 and vortex to mix.
- Add 450 μ L of saline and vortex until a clear solution is achieved.[\[1\]](#)

Protocol 2: DMSO/SBE- β -CD/Saline Formulation

This protocol uses a cyclodextrin to enhance the solubility of **ARI-3099**.

Materials:

- **ARI-3099** powder
- Dimethyl sulfoxide (DMSO), newly opened
- Sulfobutylether- β -cyclodextrin (SBE- β -CD)
- Saline (0.9% sodium chloride in sterile water)

Procedure:

- Prepare a 20% (w/v) solution of SBE- β -CD in saline. Ensure the SBE- β -CD is completely dissolved.
- Prepare a 25 mg/mL stock solution of **ARI-3099** in DMSO.
- In a sterile container, add 10% of the final desired volume of the **ARI-3099** DMSO stock solution.
- Add 90% of the final desired volume of the 20% SBE- β -CD in saline solution and mix thoroughly until a clear solution is obtained.[\[1\]](#)

Example for preparing 1 mL of working solution:

- Add 100 µL of the 25 mg/mL **ARI-3099** DMSO stock solution to a sterile tube.
- Add 900 µL of the 20% SBE-β-CD in saline solution and vortex until clear.[\[1\]](#)

Protocol 3: DMSO/Corn Oil Formulation

This formulation is suitable for subcutaneous or intraperitoneal administration where a lipid-based vehicle is preferred.

Materials:

- **ARI-3099** powder
- Dimethyl sulfoxide (DMSO), newly opened
- Corn oil, sterile

Procedure:

- Prepare a 25 mg/mL stock solution of **ARI-3099** in DMSO.
- In a sterile container, add 10% of the final desired volume of the **ARI-3099** DMSO stock solution.
- Add 90% of the final desired volume of corn oil and mix thoroughly until a clear solution is achieved.[\[1\]](#)

Example for preparing 1 mL of working solution:

- Add 100 µL of the 25 mg/mL **ARI-3099** DMSO stock solution to a sterile tube.
- Add 900 µL of corn oil and vortex until the solution is homogenous and clear.[\[1\]](#)

Quantitative Data Summary

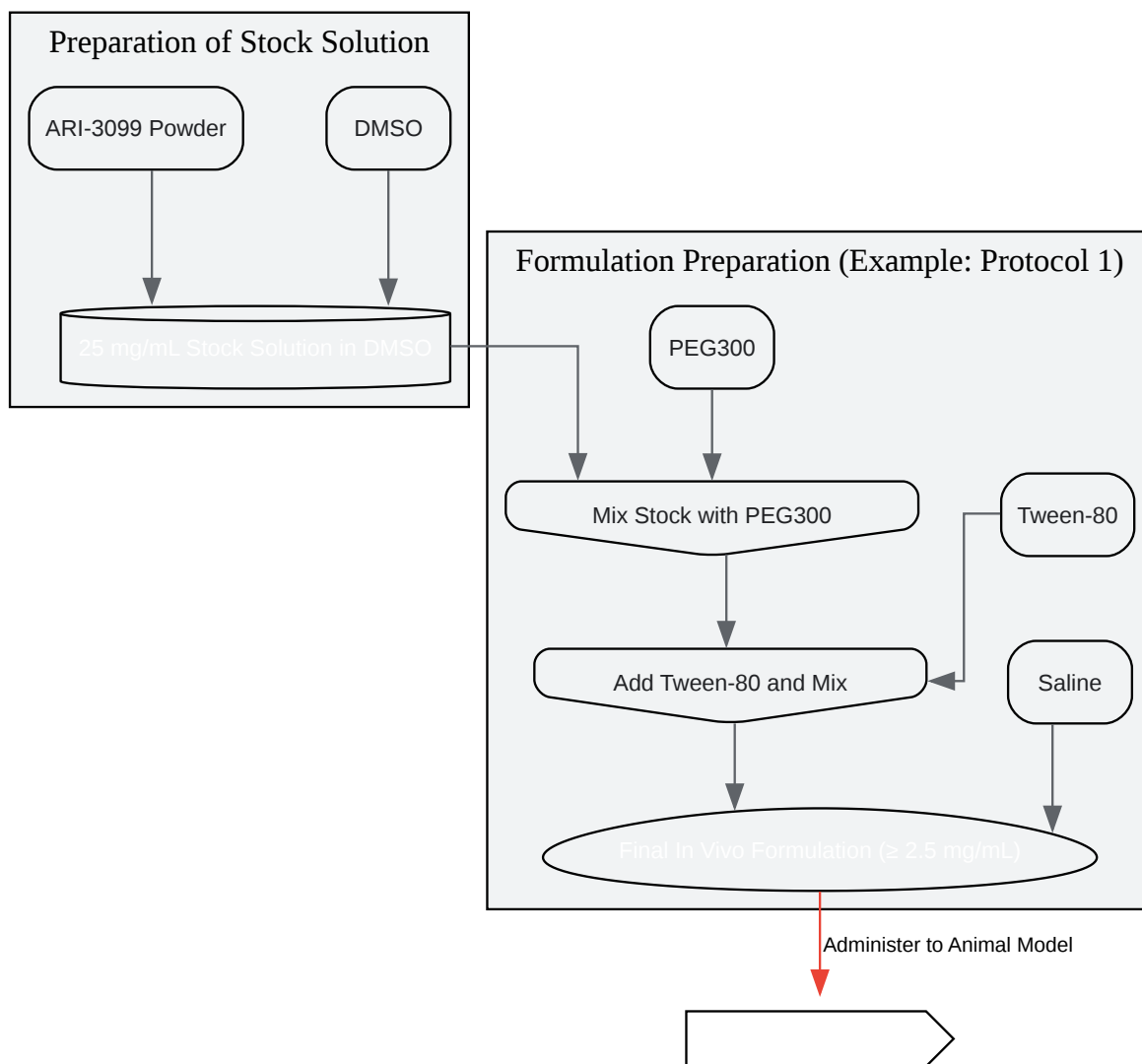
The following table summarizes the composition and achievable solubility for each of the described in vivo formulations.

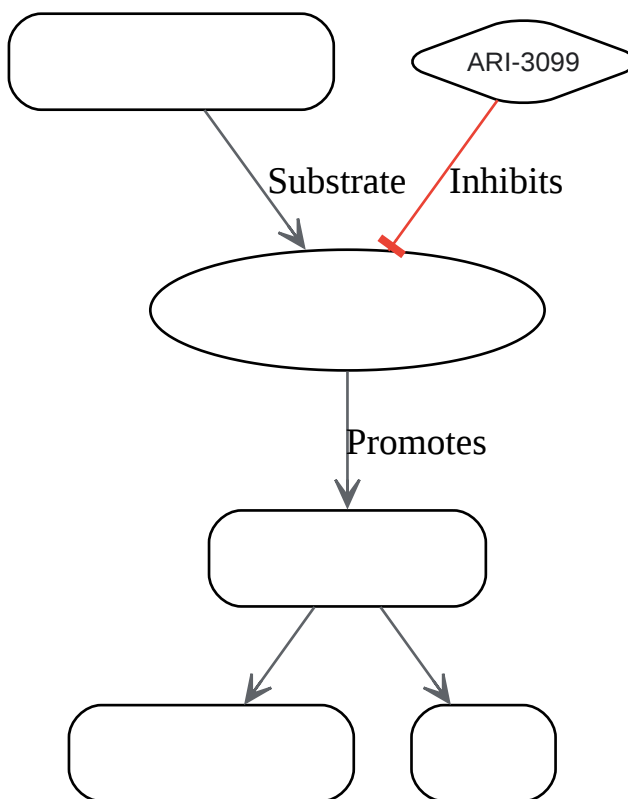
Protocol	Vehicle Composition	Achievable Solubility
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL (8.59 mM)[1]
2	10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL (8.59 mM)[1]
3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (8.59 mM)[1]

Visualizations

Experimental Workflow for ARI-3099 Dissolution

The following diagram illustrates the general workflow for preparing **ARI-3099** for in vivo studies.





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